Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate
Description
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrazole-thiazole core with an ethyl ester substituent at position 4.
Properties
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQGQXCGLKWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCSC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazones with thioamides in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl2); reactions are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, each exhibiting unique properties suitable for further applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Pyrazolo-Oxazole Analogs
- Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate (CAS 2226182-91-6, ): Structural Difference: Replaces the thiazole sulfur with oxygen, forming an oxazole ring. Properties: Molecular formula C₈H₉IN₂O₃, density 2.09 g/cm³, boiling point 365.6°C .
b) Pyrazolo-Quinazoline Derivatives
- 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one (Compound 10, ):
- Structural Difference : Incorporates a quinazoline ring instead of thiazole.
- Synthesis : Prepared via hydrazine hydrate reflux (65% yield), contrasting with thiazole derivatives that may require copper catalysts or brominating agents .
- Applications : Quinazoline moieties are associated with diuretic and antitumor activities, whereas thiazoles often exhibit antimicrobial or catalytic properties .
Substituent Variations
a) Imidazo-Thiazole Derivatives
- Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 732-20-7, ):
- Structural Features : Contains a trifluoromethyl group and methyl substituents, enhancing lipophilicity and metabolic stability.
- Properties : Molecular formula C₁₁H₁₁F₃N₂O₂S; IR and NMR data indicate strong electron-withdrawing effects from the trifluoromethyl group .
- Comparison : The absence of a trifluoromethyl group in the target compound may result in lower bioavailability but reduced synthetic complexity.
b) N-Substituted Analogs
- N-(Ethyl)-2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-amine ( ): Structural Difference: Replaces the ester group with an ethylamine substituent.
a) Stability
- Thiazole-containing compounds (e.g., pyrazolo-thiazoles) exhibit greater thermal and oxidative stability compared to thiazine analogs due to aromaticity and reduced ring strain .
Biological Activity
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique fused pyrazole-thiazole structure, which contributes to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol
- Structural Features : The compound contains a dihydropyrazole ring fused to a thiazole ring with a carboxylate ester functional group at the 6-position. This unique structure is essential for its biological activity.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₈H₁₀N₂O₂S | Dihydro structure; carboxylate ester |
| 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carboxylic acid | C₇H₈N₂O₂S | Lacks ethyl group; acidic properties |
| Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate | C₈H₁₀N₂O₃ | Oxazole instead of thiazole; different reactivity profile |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments have demonstrated its effectiveness against various cancer cell lines:
- A549 (non-small cell lung carcinoma)
- Caco-2 (colon carcinoma)
- SHSY-5Y (neuroblastoma)
In one study, compounds structurally related to this compound showed selective cytotoxicity towards SHSY-5Y cells compared to normal fibroblast cells (NIH/3T3), indicating a promising therapeutic profile for neuroblastoma treatment .
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Interaction : The compound may bind to DNA or proteins, inhibiting critical biological pathways.
- Metal Ion Complexation : It can form stable complexes with metal ions, enhancing its biological activity.
Antimicrobial and Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and antiviral activities. These findings highlight the potential for broader applications in infectious disease treatment .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions using hydrazones and thioamides under specific conditions. Common methods include:
- Solvents : Ethanol or methanol
- Temperature : Maintained between 60°C and 80°C
- Catalysts : Various catalysts may be employed to facilitate the reaction .
Reaction Types
The compound can undergo several chemical reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions are common for synthesizing halogenated derivatives.
Case Study 1: Anticancer Activity Assessment
A study analyzed the anticancer profiles of related compounds against A549 and SHSY-5Y cells. The results indicated that certain derivatives exhibited enhanced selectivity towards cancerous cells while minimizing cytotoxic effects on healthy cells. The combination of thiazole and triazole moieties was found to significantly increase efficacy against neuroblastoma .
Case Study 2: ADME Profiling
Another research effort focused on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of ethyl 2-acetamido-4-methylthiazole-5-carboxylate derivatives. The findings suggested favorable profiles for oral bioavailability based on Lipinski's rule of five .
Q & A
Q. Optimization Considerations
- Reagent Selection : POCl₃ is critical for activating carbonyl groups and facilitating cyclization. Alternative reagents like acetic anhydride may fail due to competing N-acylation .
- Reaction Time/Temperature : Refluxing in POCl₃ for 16–24 hours ensures complete cyclization, as shorter durations yield uncyclized byproducts .
Q. Table 1: Comparison of Cyclization Methods
| Precursor | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Mercaptoimidazole | POCl₃ | Reflux, 16–24 h | 60–80% | |
| Thioether intermediate | Acetic Anhyd. | 30°C, 48 h | <10% |
How is the structure of this compound confirmed experimentally?
Q. Basic Characterization Techniques
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves regiochemistry and confirms planarity of the fused heterocyclic system. For example, a related thiazolo[3,2-a]pyrimidine derivative showed a dihedral angle of 74.3° between fused rings, highlighting steric effects .
What strategies address regioselectivity challenges in pyrazolo-thiazole synthesis?
Advanced Methodological Insights
Regioselectivity is influenced by precursor substitution patterns and reaction kinetics:
- Precursor Design : Electron-withdrawing groups (e.g., esters) on the pyrazole ring direct cyclization to the thiazole moiety .
- Microwave-Assisted Synthesis : Controlled heating (e.g., 150°C in DMF) enhances regioselectivity by accelerating desired pathways, as seen in pyrazoloquinazolinone synthesis .
Case Study : Using 5-aminopyrazole derivatives with cyclic diketones under microwave conditions yielded 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones instead of regioisomeric products .
How can conflicting spectroscopic data during derivative characterization be resolved?
Q. Methodological Troubleshooting
- Multi-Technique Validation : Combine NMR, HRMS, and X-ray data to resolve ambiguities. For instance, unexpected downfield shifts in ¹H NMR may indicate tautomerism or hydrogen bonding .
- Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometries to match experimental data .
Example : In a triazolothiadiazole derivative, weak C–H⋯π interactions observed in crystallography explained anomalous NOE correlations in NMR .
What mechanistic role does phosphorus oxychloride play in cyclization reactions?
Advanced Mechanistic Analysis
POCl₃ acts as both a Lewis acid and dehydrating agent:
- Carbonyl Activation : Protonates carbonyl oxygen, increasing electrophilicity for nucleophilic attack by thiol or amine groups .
- Byproduct Removal : Facilitates water elimination during cyclization, shifting equilibrium toward product formation .
Supporting Evidence : Cyclization of 2-(acylalkylthio)imidazoles in POCl₃ achieved 80% yield, whereas non-acidic conditions (e.g., DMF/K₂CO₃) resulted in incomplete reactions .
What are the potential therapeutic applications of this compound in preclinical research?
Research Context (Non-Commercial)
While direct studies on the target compound are limited, structurally related imidazo[2,1-b]thiazoles show:
- Antimicrobial Activity : Ethyl 2-arylthioimidazothiazole-3-carboxylates inhibit Gram-positive bacteria (MIC: 4–16 µg/mL) .
- Anticancer Potential : Analogues with fluorophenyl substitutions demonstrated kinase inhibition (IC₅₀: 1.2–3.8 µM) in breast cancer models .
Caution : Biological data should be validated via dose-response assays and comparative molecular docking to identify binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
